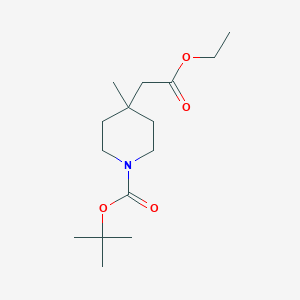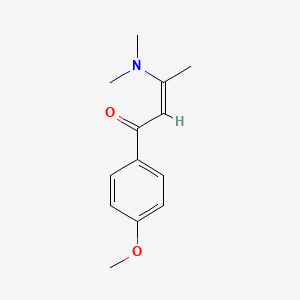
Ethyl 1-Boc-4-methyl-4-piperidineacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-Boc-4-methyl-4-piperidineacetate is a chemical compound with the molecular formula C15H27NO4. It is also known by its IUPAC name, tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1-Boc-4-methyl-4-piperidineacetate can be synthesized through a multi-step process. One common method involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-Boc-4-methyl-4-piperidineacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-Boc-4-methyl-4-piperidineacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 1-Boc-4-methyl-4-piperidineacetate involves its role as an intermediate in various chemical reactions. It acts as a precursor to more complex molecules, facilitating the formation of desired products through its reactive functional groups. The molecular targets and pathways involved depend on the specific application and the final product being synthesized .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-Boc-4-methyl-4-piperidineacetate can be compared with other similar compounds such as:
Methyl 1-Boc-4-piperidineacetate: This compound has a similar structure but with a methyl group instead of an ethyl group.
Ethyl 1-Boc-4-piperidineacetate: This compound lacks the methyl group present in this compound.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-6-19-12(17)11-15(5)7-9-16(10-8-15)13(18)20-14(2,3)4/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFLBBRAKJDKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2630322.png)
![N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630323.png)


![ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2630327.png)
![3-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide](/img/structure/B2630331.png)



![N-(3-(trifluoromethyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2630337.png)


![2-[2-(4-Nitrophenoxy)ethoxy]ethanamine](/img/structure/B2630342.png)

